![molecular formula C27H28N2O5S B2982753 N-(2,4-dimethoxyphenyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1251553-14-6](/img/structure/B2982753.png)
N-(2,4-dimethoxyphenyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide
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Description
N-(2,4-dimethoxyphenyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide, also known as compound X, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
Research into piperidine-4-yl-aminopyrimidines, a class related to the specified compound, has identified N-phenyl piperidine analogs as active against wild-type HIV-1 and resistant mutant viruses. These compounds exhibit broad potency due to their structural characteristics, underscoring the importance of the piperidine and pyrimidine moieties in inhibiting viral replication (Tang et al., 2010).
Antimicrobial and Antifungal Agents
Compounds derived from similar chemical frameworks have shown potential as antimicrobial and antifungal agents. For instance, certain benzodifuranyl and thiazolopyrimidine derivatives demonstrate significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, comparing favorably with standard drugs in tests (Abu‐Hashem et al., 2020).
Molecular Interactions with the CB1 Cannabinoid Receptor
Study of a structurally related antagonist, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716), offers insights into molecular interactions with the CB1 cannabinoid receptor. This research provides valuable information on the structural requirements for binding and antagonism at this receptor, which is relevant for developing treatments targeting the endocannabinoid system (Shim et al., 2002).
Antitubercular and Antibacterial Activities
Novel carboxamide derivatives have been synthesized and screened for their antitubercular and antibacterial activities. This research indicates that modifications to the pyrimidine moiety can lead to compounds with potent activity against tuberculosis and other bacterial infections, highlighting the versatility of the core structure for therapeutic applications (Bodige et al., 2020).
Soluble Epoxide Hydrolase Inhibition
Investigations into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives have identified them as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. These findings suggest potential therapeutic applications in treating conditions related to the enzyme's activity, demonstrating the therapeutic potential of modifications to the piperidine and pyrimidine core (Thalji et al., 2013).
properties
IUPAC Name |
N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-5-33-24-15-9-7-13-21(24)27-28-22(20(3)34-27)18-29(23-14-8-10-16-25(23)32-4)35(30,31)26-17-11-6-12-19(26)2/h6-17H,5,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHZCAXPDOMVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide |
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